4-Methylpiperazine-1-carbohydrazide
Overview
Description
4-Methylpiperazine-1-carbohydrazide is a chemical compound with the molecular formula C6H14N4O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-1-carbohydrazide typically involves the reaction of 4-methylpiperazine with hydrazine derivatives. Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including parallel solid-phase synthesis and photocatalytic synthesis . These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Methylpiperazine-1-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and pain responses . For example, it can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These effects are mediated through its interaction with specific signaling pathways, including the nuclear factor-kappa B pathway .
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but without the carbohydrazide group.
1-Methylpiperazine: A derivative with a methyl group at the nitrogen position.
4-Methylpiperazine: A derivative with a methyl group at the fourth position.
Uniqueness: 4-Methylpiperazine-1-carbohydrazide is unique due to the presence of both the methyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in chemical synthesis and its biological activity in medicinal applications .
Properties
IUPAC Name |
4-methylpiperazine-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFLPICTVEGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522678 | |
Record name | 4-Methylpiperazine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88701-65-9 | |
Record name | 4-Methylpiperazine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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